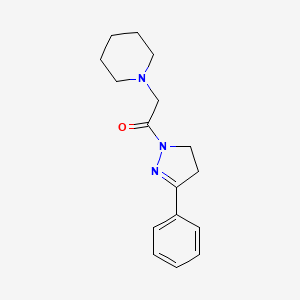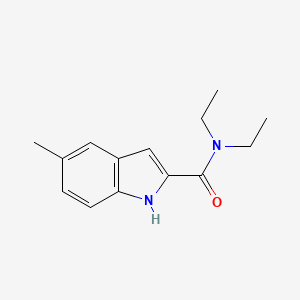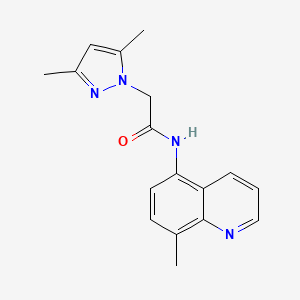![molecular formula C14H13N3 B7472759 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPAC and has a molecular formula of C15H14N3. The synthesis of MPAC is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC inhibits the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MPAC has several biochemical and physiological effects. MPAC has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAC in lab experiments is its anti-tumor activity. MPAC can inhibit the growth of cancer cells, which can be useful in the development of new cancer treatments. Additionally, MPAC has anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using MPAC in lab experiments is its complex synthesis method. The synthesis of MPAC requires high temperature and pressure and a palladium catalyst, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the use of MPAC in scientific research. One potential direction is the development of new cancer treatments based on MPAC. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC can be used in the synthesis of other compounds, which can have potential applications in drug discovery. Another potential direction is the study of the mechanism of action of MPAC. The mechanism of action of MPAC is not fully understood, and further research is needed to determine how it inhibits the activity of certain enzymes. Finally, the synthesis of MPAC can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in scientific research.
Conclusion
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has potential applications in various research fields. The synthesis of MPAC is a complex process that requires high temperature and pressure and a palladium catalyst. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has anti-inflammatory properties and can be used to treat various inflammatory diseases. The future directions for MPAC include the development of new cancer treatments, the study of its mechanism of action, and the optimization of its synthesis.
Méthodes De Synthèse
The synthesis of MPAC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with 2-bromopyridine-3-carbonitrile. This reaction results in the formation of 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile. The reaction is catalyzed by a palladium catalyst and requires high temperature and pressure. The yield of MPAC is approximately 65-70%.
Applications De Recherche Scientifique
MPAC has several potential applications in scientific research. One of the primary applications of MPAC is in the field of medicinal chemistry. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases. MPAC can also be used in the synthesis of other compounds, which can have potential applications in drug discovery.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIUKXPPCTRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)







![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)

![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)